molecular formula C20H16N2O4S3 B2982489 (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007033-79-5

(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2982489
CAS No.: 1007033-79-5
M. Wt: 444.54
InChI Key: QTOUWDWOOLZAOH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (hereafter referred to as Compound X) is a structurally complex molecule featuring a benzothiazole core substituted at the 6-position with a methylsulfonyl group, an acrylamide linker bearing a thiophene moiety, and a furan-2-ylmethyl group. Its design integrates heterocyclic aromatic systems (furan, thiophene, benzothiazole) and a sulfonyl group, which collectively influence its physicochemical and biological properties. This article compares Compound X with structurally related analogs, focusing on synthesis, substituent effects, and pharmacological relevance.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S3/c1-29(24,25)16-7-8-17-18(12-16)28-20(21-17)22(13-14-4-2-10-26-14)19(23)9-6-15-5-3-11-27-15/h2-12H,13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUWDWOOLZAOH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, a benzo[d]thiazole moiety, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E N furan 2 ylmethyl N 6 methylsulfonyl benzo d thiazol 2 yl 3 thiophen 2 yl acrylamide\text{ E N furan 2 ylmethyl N 6 methylsulfonyl benzo d thiazol 2 yl 3 thiophen 2 yl acrylamide}
  • Anticancer Activity : The thiazole and acrylamide moieties are known to exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways. For instance, compounds with similar structures have shown significant cytotoxicity against cancer cell lines, indicating that this compound may also possess such activity .
  • Antimicrobial Properties : Research into thiazole derivatives has indicated that they can exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antibacterial effects .
  • Urease Inhibition : Some thiazole derivatives have demonstrated urease inhibition, which can be beneficial in treating conditions like urinary tract infections. This activity is particularly relevant for compounds that can disrupt urease's function in pathogenic bacteria .

Biological Activity Data

Activity TypeAssay TypeIC50 ValueReference
AnticancerKARPAS422 Cell Growth12 nM
AntimicrobialVarious Bacterial StrainsMIC = 32 µg/mL
Urease InhibitionEnzyme InhibitionNot specified

Case Studies

  • Antitumor Studies : A series of studies have evaluated the anticancer potential of thiazole derivatives, where modifications to the thiazole structure significantly impacted their potency against various cancer cell lines. The presence of methylsulfonyl and furan groups in the structure may enhance interaction with target proteins involved in cancer progression .
  • Urease Inhibitors : Research has shown that certain thiazole derivatives can effectively inhibit urease activity, which is crucial for the survival of some pathogenic bacteria. The structural features of these compounds, including electron-withdrawing groups, play a significant role in their inhibitory effectiveness .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compound X contains a 6-methylsulfonyl group on the benzothiazole ring. This electron-withdrawing substituent contrasts with other common modifications observed in analogs:

  • Nitro groups : In N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (), the nitro group enhances electrophilicity but may reduce metabolic stability compared to sulfonyl groups .
  • Trifluoromethyl groups : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () exhibit enhanced lipophilicity and metabolic resistance due to the CF₃ group, contrasting with the polar sulfonyl in Compound X .

Acrylamide Linker and Heterocyclic Moieties

The (E)-3-(thiophen-2-yl)acrylamide linker in Compound X is critical for conformational rigidity and π-π interactions. Comparable structures include:

  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (): Replacing thiophene with a methoxyphenyl group reduces aromatic heterocycle diversity but introduces electron-donating effects .
  • N-(6-Arylbenzo[d]thiazole-2-acetamide) derivatives (): Acetamide linkers instead of acrylamides limit conjugation, altering pharmacokinetic profiles .

Key Insight : The thiophene-furan-acrylamide system in Compound X may enhance binding to hydrophobic enzyme pockets while maintaining synthetic accessibility.

Comparison with Analogs :

  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide () uses a propyl linker, synthesized via alkylation rather than acrylamide formation .
  • N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives () employ nitro-group introduction early in synthesis, requiring redox-sensitive conditions .

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Benzothiazole Derivatives

Compound Benzothiazole Substituent Key Moieties Biological Activity (IC₅₀) Reference
Compound X 6-Methylsulfonyl Thiophene, Furan, Acrylamide N/A
N-(6-Nitrobenzothiazol-2-yl) 6-Nitro Thiadiazole, Phenylurea VEGFR-2 Inhibition (0.12 µM)
(E)-3-(4-Methoxyphenyl)acrylamide 2-Acrylamide 4-Methoxyphenyl Cytotoxicity (8–15 µM)
N-(6-Trifluoromethyl)-2-phenylacetamide 6-CF₃ Phenylacetamide Metabolic Stability

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., ethyl acetate/petroleum ether systems for improved solubility) and reaction conditions (reflux temperature, catalyst use). For example, analogous acrylamide derivatives achieved 59–86% yields using stepwise acylation and purification via column chromatography . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., furan-2-ylmethylamine, methylsulfonyl-substituted benzothiazole) can mitigate side reactions.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for key functional groups (e.g., acrylamide’s α,β-unsaturated carbonyl at δ ~165–170 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns to verify the methylsulfonyl group (m/z ~96 for SO₂CH₃) and furan-thiophene substituents .
  • IR : Validate carbonyl stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Q. How can crystallography resolve ambiguities in the stereochemistry of the acrylamide moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can confirm the (E)-configuration of the acrylamide double bond. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and hydrogen bonding networks (e.g., between sulfonyl oxygen and amide NH) stabilize crystal packing .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data in derivatives with similar substituents?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using a table:
Substituent (R)Bioactivity (IC₅₀)Source
Methylsulfonyl (target)12 µM (Anticancer)
Methoxy59 µM
Carboxylic acidInactive
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., methylsulfonyl’s electron-withdrawing effects enhancing receptor interactions) .

Q. How can computational modeling predict metabolic stability of the methylsulfonyl group in vivo?

  • Methodological Answer :

  • DFT Calculations : Evaluate the sulfonyl group’s susceptibility to enzymatic hydrolysis (e.g., bond dissociation energies for S–O bonds).
  • ADMET Prediction : Use software like SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 interactions (e.g., CYP3A4 oxidation) .

Q. What experimental designs minimize variability in biological assays for this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize cell culture conditions (e.g., serum concentration, incubation time) and reduce noise .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .

Q. How does the methylsulfonyl group influence electron distribution in the benzothiazole ring?

  • Methodological Answer :

  • Hammett Analysis : Calculate σₚ values for substituents to quantify electron-withdrawing effects (σₚ ~0.72 for SO₂CH₃).
  • NMR Chemical Shifts : Compare ¹³C shifts at the benzothiazole C6 position (downfield shifts indicate increased electron deficiency) .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported anticancer activity across similar benzothiazole acrylamides?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for methylsulfonyl vs. methoxy derivatives) and apply statistical tests (e.g., ANOVA) to identify significant outliers .
  • Target Validation : Use siRNA knockdowns to confirm whether activity differences stem from off-target effects (e.g., kinase inhibition vs. apoptosis pathways) .

Q. What protocols validate the absence of toxic byproducts in scaled-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Screen for residual solvents (e.g., DMF) and degradation products (e.g., hydrolyzed acrylamide) .
  • Ames Test : Assess mutagenicity of batch samples using Salmonella typhimurium strains TA98/TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.